molecular formula C14H21NO2 B13218108 N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B13218108
M. Wt: 235.32 g/mol
InChI Key: NIVANVKJRPKRHA-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide: is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound for the development of new pharmaceuticals or agrochemicals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, while the dimethylpropanamide moiety can affect its solubility and stability.

Comparison with Similar Compounds

  • N-(3-Methoxy-5-methylphenyl)-2,2-dimethylpropanamide
  • N-(3-Ethoxy-5-methylphenyl)propanamide
  • N-(3-Methoxy-5-methylphenyl)propanamide

Comparison: N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of both ethoxy and dimethylpropanamide groups. This combination of functional groups imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H21NO2/c1-6-17-12-8-10(2)7-11(9-12)15-13(16)14(3,4)5/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

NIVANVKJRPKRHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C(C)(C)C)C

Origin of Product

United States

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